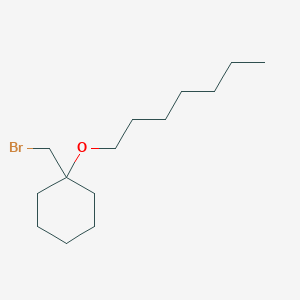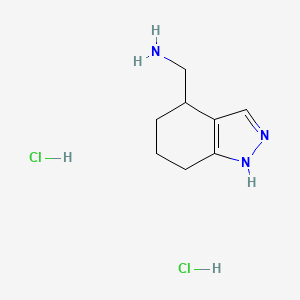![molecular formula C6H9BF3KN2 B15309482 Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3N2K. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate group. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide can be synthesized through the reaction of potassium borohydride with 3,5-dimethylpyrazole. The reaction involves the evolution of hydrogen gas as each pyrazole reacts with the boron atom . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
化学反応の分析
Types of Reactions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions with other nucleophiles.
Coordination Reactions: The pyrazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coordination reactions can produce metal-pyrazole complexes.
科学的研究の応用
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This coordination can influence the reactivity and stability of the metal complexes formed. The trifluoroborate group also plays a role in stabilizing the compound and enhancing its reactivity in various chemical reactions.
類似化合物との比較
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound is similar in structure but contains a borohydride group instead of a trifluoroborate group.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: Another similar compound with a different borate group.
Uniqueness
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its borohydride counterparts. This makes it particularly valuable in applications requiring robust and reactive ligands.
特性
分子式 |
C6H9BF3KN2 |
|---|---|
分子量 |
216.06 g/mol |
IUPAC名 |
potassium;(3,5-dimethylpyrazol-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3N2.K/c1-5-3-6(2)12(11-5)4-7(8,9)10;/h3H,4H2,1-2H3;/q-1;+1 |
InChIキー |
VFPNCPQMNIJKJO-UHFFFAOYSA-N |
正規SMILES |
[B-](CN1C(=CC(=N1)C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B15309434.png)
![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)

![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)




